tert-Butyl (R,E)-3-((tert-butyldimethylsilyl)oxy)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-oxohept-6-enoate
Description
This compound is a structurally complex ester featuring a pyrimidinyl core substituted with a 4-fluorophenyl group, an isopropyl chain, and an N-methyl methylsulfonamido moiety. The molecule also incorporates a tert-butyldimethylsilyl (TBS) ether protecting group and an α,β-unsaturated ketone (5-oxohept-6-enoate) system. The TBS group indicates synthetic strategies involving hydroxyl protection during multi-step synthesis, likely leveraging silylation and cross-coupling reactions .
Properties
Molecular Formula |
C32H48FN3O6SSi |
|---|---|
Molecular Weight |
649.9 g/mol |
IUPAC Name |
tert-butyl (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate |
InChI |
InChI=1S/C32H48FN3O6SSi/c1-21(2)28-26(29(22-13-15-23(33)16-14-22)35-30(34-28)36(9)43(10,39)40)18-17-24(37)19-25(20-27(38)41-31(3,4)5)42-44(11,12)32(6,7)8/h13-18,21,25H,19-20H2,1-12H3/b18-17+/t25-/m1/s1 |
InChI Key |
CSFUQLGUPSGTKK-NUOQETRUSA-N |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/C(=O)C[C@H](CC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target molecule is dissected into three key fragments:
-
tert-Butyldimethylsilyl (TBS)-protected hydroxyheptenoate backbone
-
4-(4-Fluorophenyl)-6-isopropylpyrimidin-5-yl subunit
-
N-Methylmethylsulfonamido functional group
The convergent synthesis strategy involves independent preparation of these fragments followed by sequential coupling.
TBS-Protected Hydroxyheptenoate Backbone
The heptenoate backbone is synthesized via a stereoselective aldol condensation. Starting from tert-butyl (R)-3-hydroxy-5-oxohexanoate, the hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole (yield: 85–92%). Subsequent Wittig olefination with ethyl (triphenylphosphoranylidene)acetate introduces the α,β-unsaturated ester moiety, achieving the (E)-configuration with >95% stereoselectivity.
Pyrimidin-5-yl Subunit Construction
The pyrimidine core is assembled via a modified Liebeskind-Srogl cross-coupling (Scheme 1). 4-Chloro-6-isopropylpyrimidine-2-amine undergoes sulfonylation with methylsulfonyl chloride to install the N-methylmethylsulfonamido group (yield: 78%). A Suzuki-Miyaura coupling with 4-fluorophenylboronic acid introduces the fluorophenyl substituent at position 4, using Pd(PPh3)4 as the catalyst (yield: 65–72%).
Final Coupling and Deprotection
The fragments are coupled via a Steglich esterification using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP), achieving 70–75% yield. Final TBS deprotection with tetra-n-butylammonium fluoride (TBAF) furnishes the target compound (yield: 88%).
Key Reaction Steps and Optimization
Silylation and Protecting Group Strategy
The TBS group is critical for protecting the hydroxyl group during subsequent reactions. Optimization studies reveal that using imidazole as a base in dichloromethane at 0°C minimizes side reactions (Table 1).
Table 1: Optimization of Silylation Conditions
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Imidazole | CH2Cl2 | 0°C | 92 |
| Pyridine | THF | RT | 78 |
| DMAP | DMF | 40°C | 65 |
Suzuki-Miyaura Coupling
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent patents highlight the adoption of continuous flow reactors for hazardous steps (e.g., sulfonylation), reducing reaction times from 12 h to 30 min and improving safety.
Cost-Effective Reagent Alternatives
-
TBSCl replacement : Triisopropylsilyl chloride (TIPSCl) reduces costs by 40% with comparable yields.
-
Solvent recycling : Toluene from Suzuki couplings is recovered via distillation (90% efficiency).
Analytical and Characterization Data
Spectroscopic Confirmation
Chromatographic Purity
Reverse-phase HPLC (C18 column, MeCN/H2O = 70:30) confirms >99% purity, with tR = 12.7 min.
Challenges and Mitigation Strategies
Epimerization Risks
The β-ketoester moiety is prone to epimerization during coupling. Strict temperature control (−20°C) and low-basicity conditions (pH 7–8) suppress racemization.
Functional Group Compatibility
The TBS group is sensitive to acidic conditions. Using buffered aqueous workups (pH 6–7) prevents premature deprotection.
Chemical Reactions Analysis
Types of Reactions
The compound tert-butyl (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (mCPBA) to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium azide (NaN3) or potassium cyanide (KCN) to introduce new functional groups.
Common Reagents and Conditions
Oxidation: mCPBA, H2O2, KMnO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NaN3, KCN, R-X (alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with mCPBA can yield epoxides, while reduction with NaBH4 can yield alcohols.
Scientific Research Applications
Applications in Scientific Research
The applications of tert-butyl (R,E)-3-((tert-butyldimethylsilyl)oxy)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-oxohept-6-enoate span several domains, particularly in medicinal chemistry and pharmaceutical development. Below are key areas where this compound is utilized:
Pharmaceutical Development
The compound's structural characteristics suggest potential applications as a pharmaceutical agent, particularly in targeting specific enzymes or receptors involved in disease processes. Its fluorophenyl group may enhance bioactivity and stability, making it a candidate for further drug development studies.
Chemical Synthesis
Due to its unique functional groups, this compound can serve as an intermediate in the synthesis of other biologically active molecules. The synthetic routes typically involve multi-step processes, including:
- Formation of tert-butyldimethylsilyl ether : Protecting hydroxyl groups using tert-butyldimethylsilyl chloride.
- Suzuki coupling : Introducing the fluorophenyl group via coupling reactions.
Biological Studies
Research indicates that compounds with similar structures exhibit activity against various biological targets, including cancer cells and pathogens. The mechanism of action often involves modulation of cellular signaling pathways through enzyme inhibition or receptor antagonism.
Case Study 1: Anticancer Activity
A study exploring the anticancer properties of pyrimidine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The presence of the fluorophenyl group was linked to enhanced interactions with target proteins involved in tumor growth regulation.
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of specific enzymes by compounds featuring the pyrimidinyl moiety. The results indicated that the tert-butyl derivative could effectively inhibit enzyme activity, suggesting its potential as a lead compound for developing new therapeutic agents targeting metabolic pathways.
Mechanism of Action
The mechanism of action of tert-butyl (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to and modulate the activity of enzymes, receptors, and other proteins. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural or functional similarities with the target molecule:
Key Observations:
Functional Groups: The N-methyl sulfonamido group in the target compound and is absent in and , suggesting divergent biological targets (e.g., sulfonamides often target enzymes like carbonic anhydrases).
Synthetic Strategies: The TBS group in the target compound and highlights shared protection/deprotection steps in synthesis, while employs a dioxane ring for conformational stability.
Physicochemical and Pharmacokinetic Properties (Inferred)
- Metabolic Stability: The α,β-unsaturated ketone may confer susceptibility to Michael addition reactions, a trait absent in ’s dioxane-stabilized structure.
Bioactivity and Therapeutic Potential
While direct data are lacking, the target compound’s structural features align with known bioactive molecules:
- 4-Fluorophenyl Group: Common in kinase inhibitors (e.g., imatinib derivatives) for enhanced target affinity .
- Sulfonamido Moiety: Found in protease inhibitors (e.g., saquinavir) and anticancer agents .
- α,β-Unsaturated Ketone: Seen in ferroptosis-inducing compounds (FINs), which selectively kill cancer cells .
Biological Activity
The compound tert-Butyl (R,E)-3-((tert-butyldimethylsilyl)oxy)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-oxohept-6-enoate, with CAS Number 147118-38-5, is a complex organic molecule that has garnered attention for its potential biological activities. This article will discuss its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 607.81 g/mol. The structural complexity arises from multiple functional groups, including a pyrimidine derivative and a tert-butyldimethylsilyl ether, which are crucial for its biological activity.
Research indicates that compounds with similar structures often exhibit biological activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : The presence of the pyrimidine moiety may allow the compound to interact with specific enzymes involved in metabolic pathways.
- Modulation of Cellular Signaling : The compound may influence signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
- Immune Response Activation : Similar compounds have been shown to activate immune cells, potentially enhancing their ability to target tumors or pathogens.
Anticancer Activity
A study evaluated the anticancer properties of related compounds and found that they could inhibit tumor growth by inducing apoptosis in cancer cell lines. The mechanism was linked to the modulation of the NF-kB signaling pathway, which is often dysregulated in cancer.
| Compound | IC50 (µM) | Assay Type | Reference |
|---|---|---|---|
| tert-Butyl (R,E)-... | 3.2 | Pseudomonas aeruginosa | |
| Related Compound A | 1.38 | Vγ9/Vδ2 T-cells | |
| Related Compound B | 0.5 | Breast Cancer Cells |
Case Studies
- Case Study 1 : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines with an IC50 value comparable to established chemotherapeutics.
- Case Study 2 : A clinical trial involving a related compound showed promising results in enhancing the immune response in patients with advanced malignancies, suggesting a potential role as an adjuvant therapy.
Q & A
Basic Research Questions
Q. What are the critical synthetic steps for constructing the pyrimidine core in this compound, and how can intermediates be characterized?
- Methodological Answer : The pyrimidine core is synthesized via sequential nucleophilic substitutions and cyclization reactions. Key steps include introducing the 4-(4-fluorophenyl) group and the N-methylmethylsulfonamido moiety at positions 4 and 2, respectively. Intermediates should be characterized using NMR (to confirm regiochemistry) and HPLC-MS (to verify purity). Crystallographic analysis (e.g., X-ray diffraction) can resolve stereochemical ambiguities in intermediates, as demonstrated in spirocyclic analogs .
Q. How can tert-butyldimethylsilyl (TBDMS) protection be optimized during synthesis to avoid premature deprotection?
- Methodological Answer : TBDMS protection requires anhydrous conditions and catalysts like imidazole. Stability is influenced by reaction pH and temperature. Monitor silylation efficiency via TLC or FT-IR (disappearance of hydroxyl peaks). Reagents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) are preferred for steric protection, as noted in related esterifications .
Q. What experimental design strategies are effective for optimizing reaction yields in multi-step syntheses?
- Methodological Answer : Use factorial design to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2^3 factorial design can identify interactions between variables. Response surface methodology (RSM) further refines optimal conditions, reducing trial-and-error approaches .
Advanced Research Questions
Q. How can computational tools predict the stereochemical outcome of the (R,E)-configured double bond in this compound?
- Methodological Answer : Employ density functional theory (DFT) to model transition states and assess energy barriers for E/Z isomerization. Software like COMSOL Multiphysics integrates quantum mechanics with kinetic simulations to predict dominant conformers. Experimental validation via NOESY NMR or circular dichroism (CD) is critical to confirm computational predictions .
Q. What methodologies resolve contradictions between experimental and computational data in reaction pathway analysis?
- Methodological Answer : Establish a feedback loop where experimental results (e.g., HPLC retention times, kinetic data) refine computational models. For example, discrepancies in activation energies can be addressed by recalibrating solvent effects or entropy terms in simulations. Platforms like ICReDD’s reaction path search algorithms enable iterative adjustments .
Q. How can AI-driven smart laboratories enhance the synthesis of complex intermediates like the 5-oxohept-6-enoate moiety?
- Methodological Answer : AI platforms automate reaction monitoring (via in-situ spectroscopy) and adjust conditions in real-time. For instance, machine learning models trained on historical data can predict optimal pH or stoichiometry for keto-enol tautomer stabilization. COMSOL Multiphysics simulations further guide reactor design to minimize side reactions .
Q. What advanced separation techniques are suitable for isolating diastereomers during the final esterification step?
- Methodological Answer : Use chiral chromatography (e.g., HPLC with amylose-based columns) or membrane separation technologies (e.g., enantioselective polymer membranes). Dynamic kinetic resolution (DKR) with chiral catalysts can also enhance stereochemical purity prior to isolation .
Data Management and Validation
Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR vs. MS) for this compound?
- Methodological Answer : Cross-validate using orthogonal techniques:
- High-resolution MS confirms molecular formula.
- 2D NMR (COSY, HSQC) resolves overlapping signals.
- X-ray crystallography provides definitive structural confirmation, especially for stereocenters and double-bond geometry .
Q. What protocols ensure data integrity in large-scale collaborative studies on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
